1-Hydroxycyclopentane-1-carbaldehyde
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Overview
Description
1-Hydroxycyclopentane-1-carbaldehyde is an organic compound with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.142 g/mol . It is a cycloalkane derivative featuring both a hydroxyl group and an aldehyde functional group on the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
1-Hydroxycyclopentane-1-carbaldehyde can be synthesized through several methods:
Oxidation of Alcohols: One common method involves the oxidation of cyclopentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in the presence of an acid.
Dehydrogenation of Alcohols: This method is suitable for volatile alcohols and involves the removal of hydrogen atoms from cyclopentanol to form the aldehyde.
Industrial Production: Industrially, the compound can be produced through catalytic processes involving the selective oxidation of cyclopentane derivatives under controlled conditions.
Chemical Reactions Analysis
1-Hydroxycyclopentane-1-carbaldehyde undergoes various chemical reactions:
Scientific Research Applications
1-Hydroxycyclopentane-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-hydroxycyclopentane-1-carbaldehyde involves its interaction with various molecular targets:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, leading to the formation of imines, which are important intermediates in many biochemical processes.
Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-Hydroxycyclopentane-1-carbaldehyde can be compared with other similar compounds:
2-Hydroxycyclopentane-1-carbaldehyde: This compound has the hydroxyl group on a different carbon atom, leading to different reactivity and properties.
Cyclopentanecarboxaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclopentanol: Contains only the hydroxyl group and lacks the aldehyde functionality, resulting in different chemical behavior.
Properties
IUPAC Name |
1-hydroxycyclopentane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-6(8)3-1-2-4-6/h5,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHFAABFNIYXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501071 |
Source
|
Record name | 1-Hydroxycyclopentane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63457-91-0 |
Source
|
Record name | 1-Hydroxycyclopentane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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